

# MM3122: A Technical Guide to a Novel Host-Directed Antiviral

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Compound of Interest		
Compound Name:	MM3122	
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#### Introduction

MM3122 is a potent, small-molecule inhibitor of the human transmembrane serine protease 2 (TMPRSS2), a key host factor for the entry of SARS-CoV-2 and other respiratory viruses.[1][2] [3] Developed by scientists at Washington University School of Medicine in St. Louis, this compound represents a promising host-directed antiviral strategy, which may offer a higher barrier to the emergence of viral resistance compared to direct-acting antivirals.[1][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of MM3122.

## **Discovery and Development History**

The development of **MM3122** was a result of a rational, structure-based drug design (SBDD) approach coupled with substrate specificity screening of TMPRSS2.[2] This strategy aimed to create potent and selective inhibitors of TMPRSS2. **MM3122** belongs to a class of compounds known as ketobenzothiazoles, which are structurally distinct from and show improved activity over previously known TMPRSS2 inhibitors like Camostat and Nafamostat.[2][5]

Initial preclinical studies in cell cultures demonstrated that **MM3122** protected cells from viral damage more effectively than remdesivir, an FDA-approved antiviral for COVID-19.[1][3] Subsequent studies in mouse models of COVID-19 showed that **MM3122**, administered prophylactically or therapeutically, had significant protective effects against weight loss and



lung congestion.[6][7][8] The compound is currently in preclinical development, with ongoing efforts to develop an oral or intranasal formulation.[4]

#### **Mechanism of Action**

Many respiratory viruses, including SARS-CoV-2, influenza virus, and other coronaviruses, rely on host cell proteases to cleave and activate their surface glycoproteins, a critical step for viral entry into the host cell.[1][9] Specifically, after the SARS-CoV-2 spike protein binds to the ACE2 receptor on the surface of a human cell, TMPRSS2 cleaves the spike protein, enabling the fusion of the viral and cellular membranes.[1][3]

MM3122 functions by potently and selectively inhibiting the enzymatic activity of human TMPRSS2.[1][2] By blocking TMPRSS2, MM3122 prevents the proteolytic activation of the viral spike protein, thereby inhibiting viral entry into the host cell.[1][3][9] This mechanism of action, targeting a host protein rather than a viral component, makes the development of viral resistance less likely.[1][4] In addition to TMPRSS2, MM3122 also shows inhibitory activity against related proteases like matriptase.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of MM3122.

#### Table 1: In Vitro Efficacy of MM3122



Assay	Target/Virus	Cell Line	Value	Reference
IC50	Recombinant full-length TMPRSS2 protein	N/A	340 pM	[2][10]
EC50	VSV-SARS-CoV- 2 chimeric virus cell entry	Calu-3	430 pM	[2][10]
EC50	Inhibition of cytopathic effects by SARS-CoV-2	Calu-3	74 nM	[2][10]
EC50	MERS-CoV cell entry	Calu-3	870 pM	[2][10]

## Table 2: In Vivo Pharmacokinetics of MM3122 in Mice

Parameter	Route	Value	Reference
Half-life (Plasma)	Intraperitoneal	8.6 hours	[2][10]
Half-life (Lung Tissue)	Intraperitoneal	7.5 hours	[2][10]

# **Experimental Protocols TMPRSS2 Enzymatic Activity Assay**

A fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC, is used to monitor the enzymatic activity of recombinant human TMPRSS2. The assay is typically performed in 384- or 1536-well plates.

- Plate Preparation: 20 nL of the inhibitor (MM3122) dissolved in DMSO and 20 nL of the fluorogenic peptide substrate are dispensed into the wells of a black, solid-bottom plate using an acoustic dispenser.
- Enzyme Addition: 150 nL of recombinant human TMPRSS2 protein, diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), is added to each well to initiate



the reaction.

- Incubation: The plate is incubated at room temperature for 60 minutes.
- Detection: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm. The increase in fluorescence corresponds to the cleavage of the substrate by TMPRSS2.

#### In Vitro SARS-CoV-2 Inhibition Assay in Calu-3 Cells

This assay assesses the ability of **MM3122** to inhibit SARS-CoV-2 infection and replication in a human lung epithelial cell line.

- Cell Plating: Calu-3 cells are seeded in 24-well plates and incubated overnight.
- Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of MM3122 or a vehicle control (DMSO).
- Viral Infection: The cells are then infected with SARS-CoV-2 at a specific plaque-forming unit (PFU) for 1 hour at 37°C.
- Incubation: The virus-containing medium is removed, and the cells are washed and incubated for 48 hours in a fresh medium containing the respective concentrations of MM3122.
- Quantification of Viral Titer: After 48 hours, the cell culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay on Vero-hACE2-hTMPRSS2 cells.

## In Vivo Efficacy Study in a Mouse Model of COVID-19

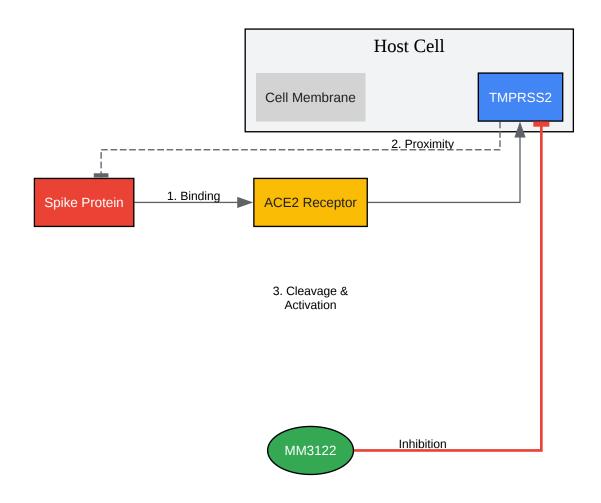
This protocol evaluates the prophylactic and therapeutic efficacy of **MM3122** in a mouse model of SARS-CoV-2 infection.

- Animal Model: Aged female mice are used for the study.
- Compound Administration:



- Prophylactic Group: Mice receive an intraperitoneal (IP) injection of MM3122 (e.g., 50 mg/kg or 100 mg/kg) 30 minutes before viral inoculation.
- Therapeutic Group: Mice receive an IP injection of MM3122 24 hours after viral inoculation.
- Viral Inoculation: Mice are intranasally inoculated with a mouse-adapted strain of SARS-CoV-2.
- Monitoring: The body weight of the mice is monitored daily for 5 days.
- Endpoint Analysis: After 5 days, the mice are euthanized, and the lungs are harvested to assess lung congestion scores, viral titers (by plaque assay), and levels of proinflammatory cytokines and chemokines.

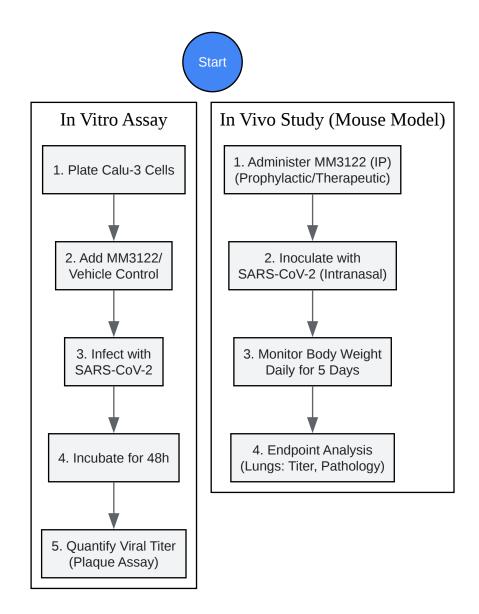
#### **Visualizations**





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Caption: **MM3122** inhibits SARS-CoV-2 entry by blocking TMPRSS2-mediated cleavage of the Spike protein.



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Caption: Workflow for preclinical evaluation of MM3122's antiviral efficacy.

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